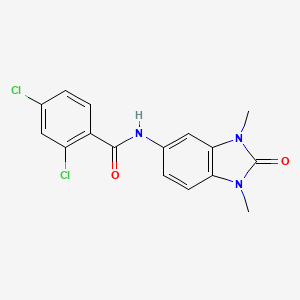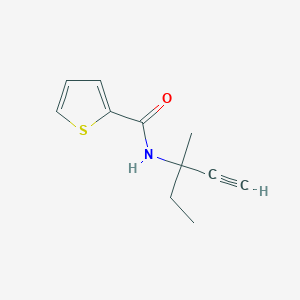![molecular formula C20H25FN2O3 B6072957 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B6072957.png)
4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound, also known as F 13640, has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of F 13640 involves its binding to specific GPCRs, which triggers a downstream signaling cascade that leads to various physiological effects. The exact mechanism of action varies depending on the specific GPCR that is activated, but generally involves the activation of intracellular signaling pathways that regulate cellular processes such as gene expression, ion channel activity, and cell proliferation.
Biochemical and Physiological Effects:
F 13640 has been shown to have a range of biochemical and physiological effects, depending on the specific GPCR that is activated. These effects include the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of immune cell function. F 13640 has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F 13640 has several advantages for use in lab experiments. It is a highly selective compound that can activate specific GPCRs, allowing researchers to study the effects of individual receptors on cellular processes. Additionally, F 13640 has been optimized for high yields and purity, making it a valuable tool for biochemical and pharmacological research.
However, there are also limitations to the use of F 13640 in lab experiments. Its mechanism of action is complex and not fully understood, making it difficult to predict its effects on cellular processes. Additionally, F 13640 is a synthetic compound that may not accurately reflect the activity of endogenous ligands, making it important to validate findings using other methods.
Direcciones Futuras
There are several future directions for research on F 13640. One area of interest is the development of F 13640-based therapeutics for the treatment of various diseases. Researchers are also interested in studying the effects of F 13640 on other physiological processes, such as metabolism and circadian rhythm. Additionally, there is potential to use F 13640 as a tool for studying the structure and function of GPCRs, which could lead to the development of new therapeutics for a wide range of diseases.
Métodos De Síntesis
The synthesis of F 13640 involves a multistep process that begins with the reaction of 3-fluoroaniline with 1-piperidinemethanol in the presence of a base. The resulting product is then subjected to a series of reactions, including alkylation, reduction, and etherification, to produce the final compound. The synthesis of F 13640 has been optimized to achieve high yields and purity, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
F 13640 has been studied extensively for its potential applications in medicine. One area of research has focused on its ability to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. F 13640 has been shown to selectively activate certain GPCRs, making it a potential therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
4-[[3-(3-fluoroanilino)piperidin-1-yl]methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-25-18-9-14(10-19(26-2)20(18)24)12-23-8-4-7-17(13-23)22-16-6-3-5-15(21)11-16/h3,5-6,9-11,17,22,24H,4,7-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKKPORRYITWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCCC(C2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate](/img/structure/B6072874.png)
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6072880.png)
![{1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6072885.png)

![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B6072896.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)


![N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6072924.png)

![4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6072936.png)
![N,N-diethyl-2-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6072937.png)
![N-[3-(3-pyridinyloxy)propyl]-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6072968.png)